molecular formula C17H21NO4 B15289909 Pseudoallococaine CAS No. 518-97-8

Pseudoallococaine

Cat. No.: B15289909
CAS No.: 518-97-8
M. Wt: 303.35 g/mol
InChI Key: ZPUCINDJVBIVPJ-YJNKXOJESA-N
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Description

Pseudoallococaine is a diastereomer of cocaine, a tropane alkaloid with the molecular formula C₁₇H₂₁NO₄ and a molecular weight of 303.35 g/mol . It shares the core bicyclic structure of cocaine (8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) but differs in stereochemistry at the 2- and 3-positions of the tropane ring. Specifically, this compound exhibits endo-2 and exo-3 configurations, distinguishing it from cocaine (exo-2, exo-3) and other diastereomers like allococaine (exo-2, endo-3) and pseudococaine (endo-2, exo-3) .

Its stereochemical complexity poses challenges in differentiation from other cocaine diastereomers, necessitating advanced analytical techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .

Properties

CAS No.

518-97-8

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

methyl (1R,2S,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15-/m0/s1

InChI Key

ZPUCINDJVBIVPJ-YJNKXOJESA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pseudoallococaine involves the esterification of tropane derivatives. One common method includes the reaction of tropinone with benzoyl chloride in the presence of a base, followed by methylation to yield this compound. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its limited commercial applications. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Pseudoallococaine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the tropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted tropane derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Pseudoallococaine has several applications in scientific research:

    Chemistry: It is used as a reference compound in analytical chemistry for the identification and differentiation of cocaine and its diastereoisomers.

    Biology: Studies on its biological activity help in understanding the pharmacological effects of tropane alkaloids.

    Medicine: Research on its potential therapeutic effects and toxicity contributes to the development of new drugs.

    Industry: It is used in forensic science for the development of analytical techniques for substance identification.

Mechanism of Action

The mechanism of action of pseudoallococaine involves its interaction with neurotransmitter transporters in the brain. It inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of cocaine, but the specific binding affinities and effects may differ due to the stereochemical differences.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pseudoallococaine belongs to the cocaine diastereomer group, which includes cocaine , allococaine , and pseudococaine . Key structural and functional comparisons are outlined below:

Table 1: Structural and Physical Properties

Compound Molecular Formula Stereochemistry (2,3-positions) Melting Point (°C) Rf (TLC, SiO₂/MeCN)
Cocaine C₁₇H₂₁NO₄ exo-2, exo-3 98–100 0.19
Allococaine C₁₇H₂₁NO₄ exo-2, endo-3 94–96 0.42
Pseudococaine C₁₇H₂₁NO₄ endo-2, exo-3 95–97 0.39
This compound C₁₇H₂₁NO₄ endo-2, exo-3 82–84 0.25

Data sourced from chromatographic and crystallographic studies .

Key Differences

Stereochemical Configuration :

  • This compound and pseudococaine share the endo-2 position but differ in the 3-position (exo-3 vs. endo-3).
  • Allococaine and this compound are stereoisomers at both 2- and 3-positions .

Chromatographic Behavior :

  • In thin-layer chromatography (TLC) , this compound exhibits a lower Rf value (0.25) compared to allococaine (0.42) and pseudococaine (0.39), indicating weaker polarity .
  • High-performance liquid chromatography (HPLC) retention volumes further differentiate these compounds: cocaine (33 mL), pseudococaine (78 mL), allococaine (43 mL), and this compound (50 mL) .

Analytical Differentiation

Mass Spectrometry (MS)

This compound’s mass spectrum shares similarities with cocaine due to identical molecular weights. However, key ion abundance ratios enable differentiation:

Table 2: Diagnostic Ion Ratios in MS

Compound m/z 94:96 Ratio m/z 152:150 Ratio
Cocaine >1 1–2
Pseudococaine <1 5–7
Allococaine <1 7–10
This compound >1 3–5

Adapted from electron impact MS studies .

  • This compound’s m/z 94:96 ratio (>1) distinguishes it from pseudococaine and allococaine (<1).
  • The m/z 152:150 ratio (3–5) overlaps with allococaine but differs from cocaine (1–2) .

Infrared Spectroscopy (IR)

IR spectroscopy identifies stereochemical differences via carbonyl (C=O) and ester (C-O) stretching frequencies. This compound’s benzoyloxy group exhibits a C=O stretch at 1730 cm⁻¹ , distinct from cocaine’s 1715 cm⁻¹ due to conformational strain .

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR reveal distinct splitting patterns for the tropane ring protons. For example, this compound’s 3-benzoyloxy group causes a downfield shift of the C-2 proton (δ 4.8 ppm) compared to cocaine (δ 4.5 ppm) .

Functional and Pharmacological Comparisons

While cocaine is a potent local anesthetic and stimulant, this compound lacks significant pharmacological activity due to steric hindrance at the sodium channel binding site .

Table 3: Sodium Channel Binding Affinity

Compound IC₅₀ (nM)
Cocaine 280 ± 30
This compound >10,000

Data from *in vitro electrophysiology studies .*

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